molecular formula C10H12O4 B14000963 2,2,5-Trimethyl-2H-furo(3,4-b)pyran-4,7(3H,5H)-dione CAS No. 1013-11-2

2,2,5-Trimethyl-2H-furo(3,4-b)pyran-4,7(3H,5H)-dione

Cat. No.: B14000963
CAS No.: 1013-11-2
M. Wt: 196.20 g/mol
InChI Key: LTAPDSGQJXHWON-UHFFFAOYSA-N
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Description

2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- is a heterocyclic compound that features a fused furan and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- can be achieved through several methods. One common approach involves the multicomponent reaction of tetronic acid, aromatic aldehyde, and malononitrile in the presence of a catalyst such as iron (III) triflate . This reaction proceeds through a series of steps, including the formation of intermediate compounds and subsequent cyclization to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The choice of starting materials and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles to introduce new functional groups into the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered electronic properties.

Scientific Research Applications

2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets and disrupt cellular processes . Additionally, it is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in cellular metabolism or interfere with the function of proteins essential for cell division . These interactions can lead to the disruption of cellular processes and ultimately result in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- include other furan and pyran derivatives, such as 2H-pyran and 2H-chromene . These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness: What sets 2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- apart is its fused ring system, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

1013-11-2

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2,2,5-trimethyl-3,5-dihydrofuro[3,4-b]pyran-4,7-dione

InChI

InChI=1S/C10H12O4/c1-5-7-6(11)4-10(2,3)14-8(7)9(12)13-5/h5H,4H2,1-3H3

InChI Key

LTAPDSGQJXHWON-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=O)O1)OC(CC2=O)(C)C

Origin of Product

United States

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